[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone
Overview
Description
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenylmethyl group and a triazole ring linked to an oxolan-2-ylmethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative by reacting piperazine with 3-chlorobenzyl chloride under basic conditions. The resulting intermediate is then coupled with 1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, the purification steps are streamlined using techniques like crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest that it may have applications as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with G-protein coupled receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone: shares similarities with other piperazine and triazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of both the piperazine and triazole rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c20-16-4-1-3-15(11-16)12-23-6-8-24(9-7-23)19(26)18-14-25(22-21-18)13-17-5-2-10-27-17/h1,3-4,11,14,17H,2,5-10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGBMQYANIEHOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=N2)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.